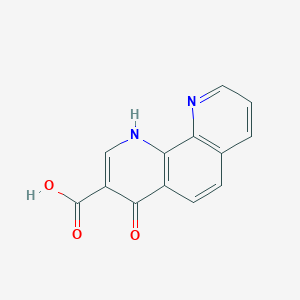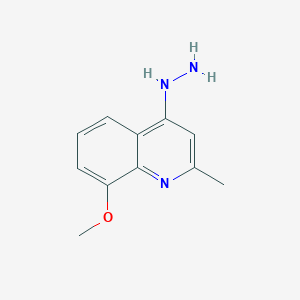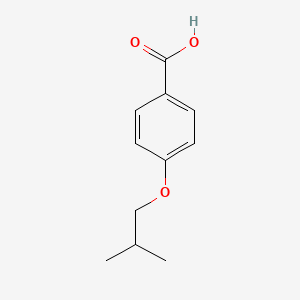
1,2,3,4-Tetrahidroacridina-9-carboxamida
Descripción general
Descripción
1,2,3,4-Tetrahydroacridine-9-carboxamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydroacridine-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroacridine-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios Farmacológicos
1,2,3,4-Tetrahidroacridina-9-carboxamida es un conocido inhibidor de la colinesterasa, comúnmente utilizado en estudios farmacológicos. Ha sido investigado como un posible agente terapéutico para trastornos como el cáncer, la enfermedad de Alzheimer e infecciones bacterianas y protozoarias .
Investigación Anticancerígena
Los derivados de la acridina, como la this compound, se han estudiado por sus propiedades anticancerígenas. Han mostrado potencial en pruebas in vitro e in vivo para efectos antiangiogénicos y apoptóticos en modelos de carcinogénesis .
Estudios Electroquímicos
El compuesto ha sido objeto de investigaciones electroquímicas en solventes orgánicos como acetonitrilo (ACN) y dimetilformamida (DMF), utilizando métodos como la voltametría cíclica y la voltametría de pulso diferencial .
Estudios de Intercalación del ADN
La acridina y sus derivados son conocidos como intercalantes del ADN. Se han estudiado ampliamente por su síntesis, propiedades fisicoquímicas, requisitos estructurales y actividades biológicas .
Pantallaje Virtual
Los estudios in silico o procesos de pantallaje virtual utilizan this compound para predecir su interacción con diversos objetivos biológicos para identificar posibles beneficios terapéuticos .
Investigación Farmacológica
Este compuesto ha sido destacado en revistas de farmacología por sus potentes propiedades de bloqueo de ciertas vías biológicas, lo que indica su importancia en el desarrollo de fármacos y aplicaciones terapéuticas .
Mecanismo De Acción
Target of Action
Acridine derivatives, which are structurally similar to tetrahydroacridines, are known to interact with dna and related enzymes .
Mode of Action
Acridine derivatives are known to intercalate into double-stranded dna, causing changes in the dna structure . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .
Biochemical Pathways
The unwinding of the dna helix caused by acridine derivatives can potentially affect various biological processes involving dna and related enzymes .
Action Environment
The electrochemical investigations of 1,2,3,4-tetrahydroacridine-9-carboxamide were carried out in two organic solvents, acetonitrile (acn) and dimethylformamide (dmf), using three methods: cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry .
Análisis Bioquímico
Biochemical Properties
1,2,3,4-Tetrahydroacridine-9-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are critical for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves inhibition of enzyme activity, which can lead to increased levels of acetylcholine. This property makes 1,2,3,4-Tetrahydroacridine-9-carboxamide a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Cellular Effects
The effects of 1,2,3,4-Tetrahydroacridine-9-carboxamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, 1,2,3,4-Tetrahydroacridine-9-carboxamide can alter the expression of genes related to apoptosis and cell survival, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroacridine-9-carboxamide involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of cholinesterase enzymes, inhibiting their activity and leading to increased acetylcholine levels . This inhibition is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, 1,2,3,4-Tetrahydroacridine-9-carboxamide can modulate the activity of transcription factors, leading to changes in gene expression .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGYLXFQIZWHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366250 | |
| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42878-53-5 | |
| Record name | 1,2,3,4-Tetrahydroacridine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



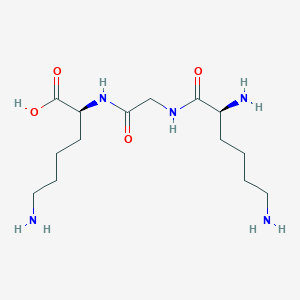

![[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine](/img/structure/B1348376.png)
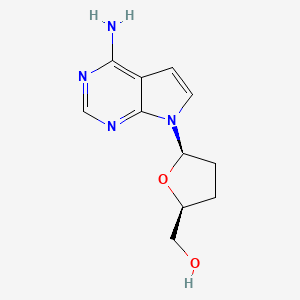
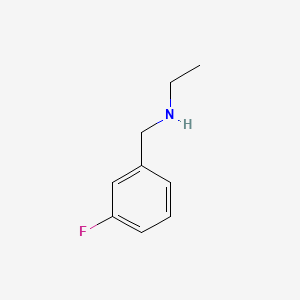
![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)
![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)
acetic acid](/img/structure/B1348388.png)


